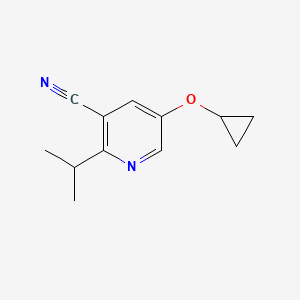
5-Cyclopropoxy-2-isopropylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Cyclopropoxy-2-isopropylnicotinonitrile typically involves the use of various organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction , which is widely applied in the formation of carbon–carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-isopropylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-Cyclopropoxy-2-isopropylnicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Cyclopropoxy-2-isopropylnicotinonitrile is not well-documented. like other nitrile compounds, it may interact with various molecular targets and pathways in biological systems. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid isolated from Cinnamomum osmophloeum.
Other Nitriles: Compounds with similar nitrile functional groups, such as acetonitrile and benzonitrile.
Uniqueness: 5-Cyclopropoxy-2-isopropylnicotinonitrile is unique due to its specific structure, which includes a cyclopropoxy group and an isopropyl group attached to a nicotinonitrile core. This unique structure may confer specific chemical and biological properties that differentiate it from other nitrile compounds.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-9(6-13)5-11(7-14-12)15-10-3-4-10/h5,7-8,10H,3-4H2,1-2H3 |
InChI Key |
RXXDAXBWBDYCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















